N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Overview
Description
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Pyrazole Ring: The pyrazole ring is often synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings through a Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with similar azetidine ring structure.
1-methyl-1H-pyrazol-4-amine: A compound with a similar pyrazole ring structure.
Uniqueness
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the combination of both azetidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new bioactive molecules and materials .
Properties
IUPAC Name |
N-(azetidin-3-yl)-1-methylpyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVUGOWZTZQQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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